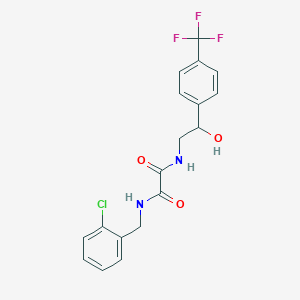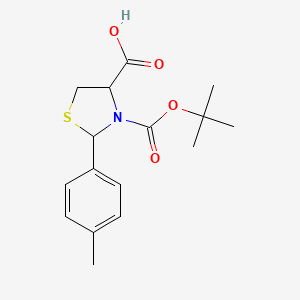
3-(Tert-butoxycarbonyl)-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(Tert-butoxycarbonyl)-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid” is a complex organic molecule. It contains a thiazolane ring, which is a five-membered ring with two non-carbon atoms (one nitrogen and one sulfur). The tert-butoxycarbonyl group (also known as t-Boc or Boc) is a protecting group used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the t-Boc group is typically introduced into a molecule using Boc anhydride or Boc2O in the presence of a base . The deprotection of the t-Boc group can be achieved under mild conditions using reagents like oxalyl chloride .Chemical Reactions Analysis
The t-Boc group is commonly used in organic synthesis because it can be removed under mild conditions without affecting other functional groups . This makes it useful in multi-step synthesis processes where protection and deprotection of functional groups are required.作用机制
The mechanism of action of Boc-Thz-OH is not fully understood, but it is believed to act as a protecting group for the amine and thiol groups of amino acids during peptide synthesis. This compound is also believed to have some antioxidant properties due to the presence of the thiazolane ring.
Biochemical and Physiological Effects:
Boc-Thz-OH has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
Boc-Thz-OH has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile building block for the synthesis of bioactive compounds. However, one limitation of Boc-Thz-OH is its relatively low yield in the synthesis process.
未来方向
There are several future directions for research on Boc-Thz-OH. One direction is to study its antioxidant properties and potential applications in the treatment of oxidative stress-related diseases. Another direction is to explore its potential applications in the synthesis of cyclic peptides and other bioactive compounds. Additionally, further research is needed to optimize the synthesis method for Boc-Thz-OH to improve its yield and efficiency.
In conclusion, Boc-Thz-OH is a thiazolane derivative that has gained attention for its potential applications in scientific research. It is a versatile building block for the synthesis of bioactive compounds and has some antioxidant properties. Future research on Boc-Thz-OH should focus on its potential applications in the treatment of oxidative stress-related diseases, the synthesis of cyclic peptides and other bioactive compounds, and the optimization of its synthesis method.
合成方法
The synthesis of Boc-Thz-OH can be achieved through a multi-step process. The first step involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form 2-(4-methylphenyl)-1,3-thiazolane. The second step involves the protection of the amine group of the thiazolane ring with tert-butoxycarbonyl (Boc) to form Boc-Thz-OH. The overall yield of this synthesis method is approximately 50%.
科学研究应用
Boc-Thz-OH has been widely used in scientific research as a building block for the synthesis of bioactive compounds such as peptides and peptidomimetics. This compound is particularly useful in the synthesis of peptides that contain cysteine residues due to its ability to protect the thiol group of cysteine during peptide synthesis. Boc-Thz-OH has also been used in the synthesis of cyclic peptides and other bioactive compounds.
属性
IUPAC Name |
2-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-10-5-7-11(8-6-10)13-17(12(9-22-13)14(18)19)15(20)21-16(2,3)4/h5-8,12-13H,9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCDNRNJGSQRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

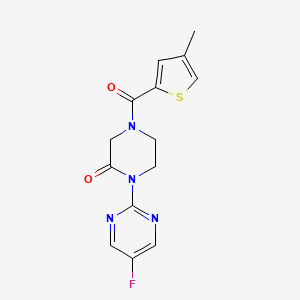
![N-(2-fluorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2852453.png)
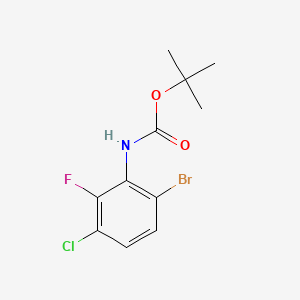
![2-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride](/img/structure/B2852455.png)

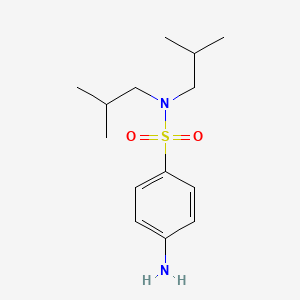
![N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2852462.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2852464.png)
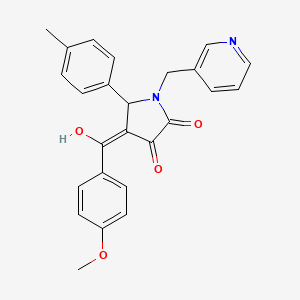
![(1R,5S)-3-(methylthio)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2852466.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2852471.png)
![1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B2852472.png)
![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2852473.png)
